Methyl 4-(3,4-dimethoxyphenyl)butanoate
Description
Structure
2D Structure
Properties
CAS No. |
51686-49-8 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)butanoate |
InChI |
InChI=1S/C13H18O4/c1-15-11-8-7-10(9-12(11)16-2)5-4-6-13(14)17-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
FYXDSVDPYBFSOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular differences between Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) and related compounds:
Key Findings and Distinctions
This compound vs. Verapamil Structural Differences: While both compounds contain 3,4-dimethoxyphenyl substituents, Verapamil incorporates a nitrile group and a tertiary amine, enabling its interaction with calcium channels. D1 lacks these moieties, limiting its direct pharmacological utility. Applications: Verapamil is a clinically approved antihypertensive drug , whereas D1 serves as a precursor in synthetic pathways .
Molecular Weight: The dioxo compound has a lower molecular weight (206.20 g/mol vs. 236.26 g/mol), which may influence solubility and bioavailability.
Heterocyclic Derivatives () Compounds such as 2-(3,4-dimethoxyphenyl)-7-{4-[(dimethylamino)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one exhibit complex heterocyclic frameworks. These structures enhance binding affinity to biological targets, making them candidates for drug development .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for Methyl 4-(3,4-dimethoxyphenyl)butanoate, and how is purity optimized? A: The compound is synthesized via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol in the presence of sulfuric acid. After refluxing for 8 hours, purification is achieved using flash column chromatography (n-hexane/ethyl acetate, 5:1), yielding 39% . Optimization involves adjusting reaction time, acid catalyst concentration, or alternative solvents (e.g., DMF for higher polarity). Purity is validated via GC (>97%) or ESI-MS (observed m/z 211.10 for [M+H]⁺) .
Advanced Synthetic Challenges
Q: How can researchers address low yields in the synthesis of this compound? A: Low yields (e.g., 39% in initial steps) may stem from incomplete esterification or side reactions. Strategies include:
- Catalyst screening : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce degradation.
- Temperature control : Use microwave-assisted synthesis to accelerate reaction kinetics.
- Workup optimization : Employ liquid-liquid extraction to isolate intermediates before chromatography .
Structural Derivatization for Functional Studies
Q: What methodologies enable derivatization of this compound for structure-activity studies? A: The ester and methoxy groups are key modification sites. For example:
- Benzylation : React with benzyl bromide/K₂CO₃ in anhydrous DMF to protect hydroxyl groups, forming methyl 4-(3,4-bis(benzyloxy)phenyl)butanoate .
- Hydrolysis : Convert the ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) to study bioactive intermediates .
Analytical Characterization Techniques
Q: Which analytical methods are critical for confirming the structure and stability of this compound? A:
- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy peaks at δ 3.7–3.9 ppm).
- Mass spectrometry : ESI-MS or HRMS for molecular ion confirmation.
- Chromatography : HPLC with UV detection (λ ~280 nm for aromatic systems) to assess purity and degradation products .
Biological Activity and Mechanistic Studies
Q: How can researchers design experiments to evaluate the biological potential of this compound? A:
- Enzyme assays : Test inhibition of targets like lipoxygenase or cyclooxygenase, leveraging the methoxy groups’ electron-donating effects.
- Cellular models : Assess neuroprotective or anticancer activity using SH-SY5Y or MCF-7 cell lines, monitoring apoptosis via flow cytometry .
- Metabolic stability : Incubate with liver microsomes to study ester hydrolysis kinetics .
Stability and Degradation Pathways
Q: What factors influence the hydrolytic stability of the ester group in this compound? A: Stability depends on pH, temperature, and enzymatic activity. In acidic conditions, the ester hydrolyzes slowly, while alkaline conditions (pH >10) accelerate cleavage. Storage at –20°C in anhydrous DMSO minimizes degradation. Degradation products (e.g., 4-(3,4-dimethoxyphenyl)butanoic acid) are identified via TLC or LC-MS .
Comparative Reactivity with Analogues
Q: How does the substitution pattern (3,4-dimethoxy vs. para-amino) alter reactivity? A: The electron-rich 3,4-dimethoxy group enhances electrophilic substitution (e.g., nitration), whereas para-amino derivatives (e.g., Methyl 4-(4-aminophenyl)butanoate) are more nucleophilic, enabling diazotization or coupling reactions. This difference impacts applications in drug design (e.g., targeting vs. metabolic stability) .
Data Interpretation and Contradictions
Q: How should researchers reconcile discrepancies in reported yields or bioactivity data? A: Variability may arise from:
- Synthetic conditions : Trace moisture or catalyst impurities affecting reproducibility.
- Assay protocols : Differences in cell lines or enzyme sources.
- Solution : Replicate experiments under controlled conditions (e.g., inert atmosphere) and validate bioactivity using orthogonal assays (e.g., Western blotting alongside viability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
